4-methoxy-N-[2-oxo-2-[(2-oxo-2-piperidin-1-ylethyl)amino]ethyl]benzamide
Description
4-methoxy-N-[2-oxo-2-[(2-oxo-2-piperidin-1-ylethyl)amino]ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a benzamide core, and a piperidine moiety.
Properties
IUPAC Name |
4-methoxy-N-[2-oxo-2-[(2-oxo-2-piperidin-1-ylethyl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-24-14-7-5-13(6-8-14)17(23)19-11-15(21)18-12-16(22)20-9-3-2-4-10-20/h5-8H,2-4,9-12H2,1H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUSKCWWBKKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-[2-oxo-2-[(2-oxo-2-piperidin-1-ylethyl)amino]ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 4-methoxybenzamide.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced by reacting 2-oxo-2-piperidin-1-ylethylamine with the benzamide core under appropriate conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-methoxy-N-[2-oxo-2-[(2-oxo-2-piperidin-1-ylethyl)amino]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
4-methoxy-N-[2-oxo-2-[(2-oxo-2-piperidin-1-ylethyl)amino]ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-oxo-2-[(2-oxo-2-piperidin-1-ylethyl)amino]ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
4-methoxy-N-[2-oxo-2-[(2-oxo-2-piperidin-1-ylethyl)amino]ethyl]benzamide can be compared with similar compounds such as:
4-methoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide: This compound has a similar benzamide core but differs in the substituents attached to the core.
4-methoxy-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide: Another similar compound with variations in the substituents.
4-ethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
